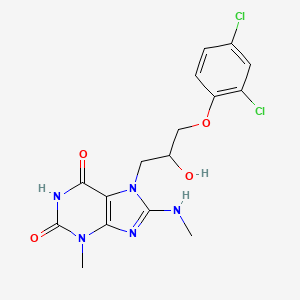
7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound , 7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione, is a derivative of the purine class of molecules, which are known for their biological significance and therapeutic potential. The purine scaffold is a versatile core structure that can be modified to produce compounds with a variety of biological activities. The papers provided discuss analogues of this compound and related structures, indicating a broad interest in this class of molecules for their potential anti-inflammatory and inhibitory activities in various biological assays .
Synthesis Analysis
The synthesis of related purine derivatives has been described in the literature. For instance, substituted analogues based on the 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-dione ring system have been synthesized and evaluated for their anti-inflammatory activity . Another study reports the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones through intramolecular alkylation, starting from a 5-nitrosopyrimidine derivative and proceeding through several steps including hydrogenation and reactions with orthocarboxylate and mesyl chloride . These synthetic routes highlight the complexity and multi-step nature of purine synthesis, which often requires careful control of reaction conditions and purification steps.
Molecular Structure Analysis
The molecular structure of purine derivatives is characterized by a bicyclic core consisting of a pyrimidine ring fused to an imidazole ring. Substituents on this core, such as alkyl, phenyl, or benzyl groups, can significantly influence the molecule's biological activity and pharmacokinetic properties. The presence of substituents like the 2,4-dichlorophenoxy group in the compound of interest suggests potential for increased lipophilicity and possibly enhanced binding interactions with biological targets .
Chemical Reactions Analysis
Purine derivatives can undergo a variety of chemical reactions, depending on the functional groups present on the molecule. For example, the hydroxyethylamino group in one of the synthesized compounds can be a site for further chemical modification, such as alkylation . The presence of reactive groups like mesyloxyethyl also facilitates intramolecular reactions that can lead to the formation of more complex purine structures . These reactions are crucial for the diversification of the purine scaffold and the exploration of structure-activity relationships.
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives are influenced by their molecular structure. The introduction of substituents can alter properties such as solubility, melting point, and stability. For instance, the anti-inflammatory activity of a prenylated pyrimidopurinedione derivative was found to be devoid of gastric ulcer inducing potential and ocular toxicity, which are important considerations for the development of therapeutic agents . The inhibitory activities of carboxybenzyl-substituted purine diones against dipeptidyl peptidase IV (DPP-IV) also suggest that these compounds have favorable interactions with the enzyme, which could be attributed to their chemical properties .
科学研究应用
Chemical Synthesis and Structural Analysis
Researchers have developed methods for synthesizing complex heterocyclic systems that involve the compound of interest or its structural analogs. For example, the formation of pyrido-[3",2":4',5']thieno[3',2':5,6][1,4]diazepino[7,1-f]purine-2,4(3H,6H)-dione derivatives through alkylation reactions under specific conditions showcases the versatility of these compounds in creating novel chemical entities (Dotsenko et al., 2012).
Cardiovascular Activity
Some derivatives of the compound have been synthesized and evaluated for their cardiovascular effects, including antiarrhythmic and hypotensive activities. Certain analogs demonstrated significant prophylactic antiarrhythmic activity in experimental models, highlighting their potential for treating cardiovascular disorders (Chłoń-Rzepa et al., 2004).
Antitumor Activity and Vascular Relaxing Effect
The synthesis of purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, followed by an examination of their biological activities, including antitumor potential and vascular relaxing effects, indicates a broad spectrum of pharmacological properties. Although not all synthesized compounds showed potent activity, the study opens avenues for further exploration of similar molecules in cancer therapy and vascular health (Ueda et al., 1987).
安全和危害
The safety and hazards associated with this compound are not specified in the search results12. This information is crucial for handling and storage of the compound and is typically provided in a Material Safety Data Sheet (MSDS).
未来方向
The future directions of research involving this compound are not specified in the search results12. This could include potential applications, ongoing studies, and areas of interest in the scientific community.
Please note that this analysis is based on the information available from the search results and may not be comprehensive. For more detailed information, it is recommended to refer to specific scientific literature or contact experts in the field.
属性
IUPAC Name |
7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(methylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N5O4/c1-19-15-20-13-12(14(25)21-16(26)22(13)2)23(15)6-9(24)7-27-11-4-3-8(17)5-10(11)18/h3-5,9,24H,6-7H2,1-2H3,(H,19,20)(H,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTMWIBPJCOSPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(N1CC(COC3=C(C=C(C=C3)Cl)Cl)O)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2543787.png)
![2-Methylpyrido[2,3-d]pyrimidine-4-thiol](/img/structure/B2543791.png)
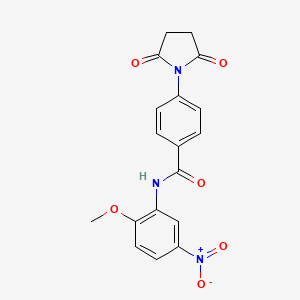
![N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-N-(2-furylmethyl)amine](/img/structure/B2543794.png)
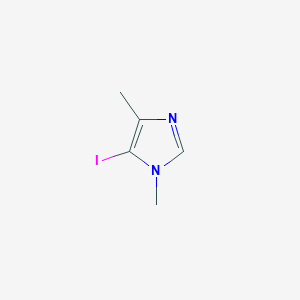
![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2543796.png)
![N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B2543797.png)
![2-(Bicyclo[2.2.1]heptan-2-YL)ethane-1-sulfonyl chloride](/img/structure/B2543800.png)
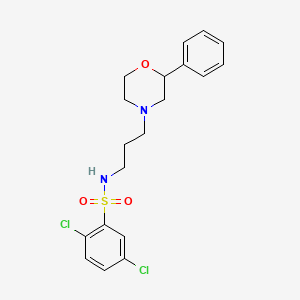
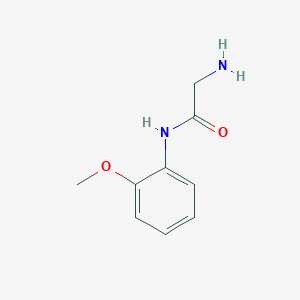
![N-(2-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2543803.png)
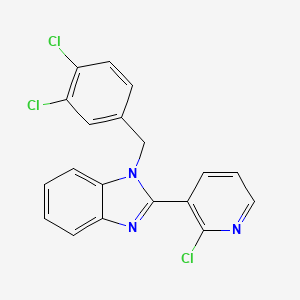
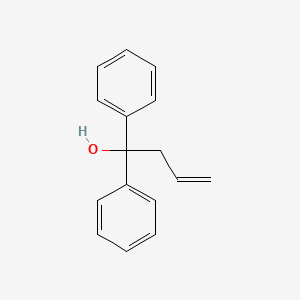
![4-butoxy-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2543810.png)